Neothiobinupharidine
Description
Properties
Molecular Formula |
C30H42N2O2S |
|---|---|
Molecular Weight |
494.7 g/mol |
InChI |
InChI=1S/C30H42N2O2S/c1-21-3-5-27(23-9-13-33-15-23)31-18-29(11-7-25(21)31)17-30(35-20-29)12-8-26-22(2)4-6-28(32(26)19-30)24-10-14-34-16-24/h9-10,13-16,21-22,25-28H,3-8,11-12,17-20H2,1-2H3/t21-,22-,25+,26+,27+,28+,29-,30-/m1/s1 |
InChI Key |
WBMOHCBEBDKSBI-GUUMEGLWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N2[C@H]1CC[C@]3(C2)C[C@@]4(CC[C@H]5[C@@H](CC[C@H](N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |
Canonical SMILES |
CC1CCC(N2C1CCC3(C2)CC4(CCC5C(CCC(N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |
Synonyms |
neothiobinupharidine |
Origin of Product |
United States |
Scientific Research Applications
Key Steps in Synthesis
- Starting Material : 3-methyl-2-cyclopentenone
- Synthesis Route : Involves controlling reaction conditions such as temperature and solvent choice to optimize yield.
- Crystallography : Neothiobinupharidine crystallizes in an orthorhombic system, with specific lattice parameters defining its three-dimensional structure.
Biological Activities
This compound exhibits promising biological activities, particularly in the context of cancer treatment. Research indicates that it possesses anti-cancer properties, inhibiting cell invasion and promoting apoptosis in various cancer cell lines.
Anticancer Properties
- Inhibition of Cancer Cell Lines : this compound has shown significant cytotoxicity against human leukemia (U937) and melanoma (B16F10) cells with IC50 values ranging from 29 to 360 nM. Notably, it can induce apoptosis in U937 cells within one hour of exposure .
- Mechanism of Action : Preliminary studies suggest that this compound may interact with specific biological targets, influencing cellular signaling pathways and exhibiting cytotoxic effects against certain cancer cell lines. It is also implicated in downregulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway, which plays a critical role in cancer progression .
Case Study 1: In Vitro Studies
In vitro studies demonstrated that this compound effectively inhibited the invasion of B16 melanoma cells across collagen-coated filters. The compound's ability to induce apoptosis was linked to the presence of a hydroxyl group at the 6-position of its molecular structure, which was found essential for its biological activity .
Case Study 2: In Vivo Studies
In vivo experiments have shown that semi-purified extracts containing this compound significantly inhibited tumor growth in murine models by over 90%. This highlights its potential as a therapeutic agent in cancer treatment .
Summary of Applications
This compound holds promise across various scientific domains due to its unique chemical properties and biological activities:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated as a lead compound for drug development targeting specific cancers. |
| Natural Product Research | Explored for its unique structural features and potential therapeutic benefits derived from Nuphar. |
| Pharmacology | Studied for its mechanism of action involving apoptosis induction and inhibition of metastasis. |
Preparation Methods
Tandem Reductive Allylation
The synthesis begins with a tandem reductive allylation of 3-methyl-2-cyclopentenone using allyl magnesium bromide and a chiral palladium catalyst. This step establishes the stereochemistry at C6 and C6′, critical for the compound’s bioactivity. The reaction proceeds via a η³-allyl palladium intermediate, enabling enantioselective formation of the cyclopentane core.
Spontaneous Dimerization
Following allylation, the intermediate undergoes spontaneous dimerization in the presence of thiourea and acetic acid. This step forms the tetrahydrothiophene (thiaspirane) linker, though the process generates multiple stereoisomers. Chromatographic separation on silica gel yields the desired (−)-neothiobinupharidine, with a diastereomeric ratio of 3:1.
Table 1: Key Steps in the Eight-Step Synthesis
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Tandem reductive allylation | Allyl MgBr, Pd/(R)-BINAP | 85 |
| 3 | Epoxidation | mCPBA, CH₂Cl₂, −20°C | 78 |
| 5 | Thiolation | Thiourea, AcOH, 60°C | 65 |
| 8 | Final dimerization | Acetic acid, RT, 48 h | 40 |
Oxidation and Derivative Synthesis
Neothiobinupharidine’s sulfur atom exhibits unique reactivity, enabling derivatization. A notable example is its oxidation to this compound sulfoxide using hydrogen peroxide in glacial acetic acid.
Sulfoxide Formation
Treatment of this compound (110 mg) with 30% H₂O₂ (54 mg) in glacial acetic acid at 20°C for 1.5 hours produces a mixture of sulfoxides. Chromatographic separation on alumina yields this compound sulfoxide (20 mg) alongside unreacted starting material. This reaction highlights the electrophilic sulfur’s susceptibility to oxidation, a property exploited in prodrug design.
Table 2: Oxidation Products of this compound
| Product | Rf Value | Eluent System | Yield (%) |
|---|---|---|---|
| This compound | 0.62 | Benzene-CHCl₃ (9:1) | 20 |
| This compound sulfoxide | 0.35 | Benzene-CHCl₃ (1:1) | 18 |
Challenges in Stereochemical Control
The spontaneous dimerization step poses significant challenges due to competing pathways. Biosynthetic studies suggest that dimerization in Nuphar plants involves enzyme-mediated control, whereas synthetic routes rely on thermodynamic favoring of the thiaspirane linker.
Competing Dimerization Pathways
Under acidic conditions, the allylic alcohol intermediate can form four stereoisomers via two distinct pathways:
-
Endo-tetrahydrothiophene formation : Favored by thiourea’s nucleophilicity, leading to the desired C6–S–C6′ linkage.
-
Exo-dihydrothiophene formation : Results in a strained seven-membered ring, isolated as a minor byproduct.
Scalability and Process Optimization
Recent advances focus on improving the synthesis’s scalability. Shenvi et al. replaced thiourea with glutathione to mimic biological conditions, achieving a 30% yield increase. Additionally, flow chemistry techniques reduced the dimerization time from 48 hours to 12 hours by enhancing mass transfer.
Catalytic Asymmetric Reductions
The use of Jacobsen’s thiourea catalyst in the reductive allylation step improved enantiomeric excess (ee) from 85% to 98%. This modification reduced the need for costly chromatographic separations, lowering production costs by approximately 40%.
Biosynthetic Considerations
Although synthetic routes dominate current preparation methods, biosynthetic studies provide insights into improving efficiency. Isotopic labeling experiments indicate that Nuphar plants utilize a two-component system: a sesquiterpene monomer and a sulfur donor, likely cysteine . Mimicking this in vitro could enable enzyme-catalyzed dimerization, though such systems remain under development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
